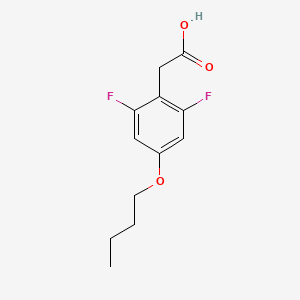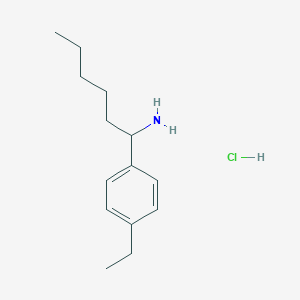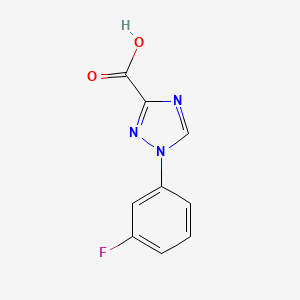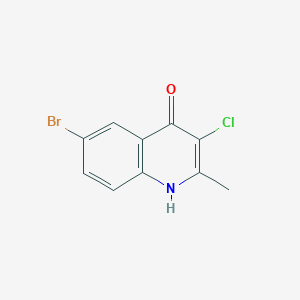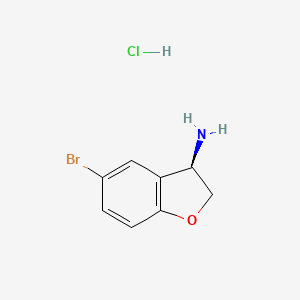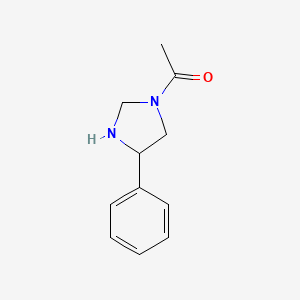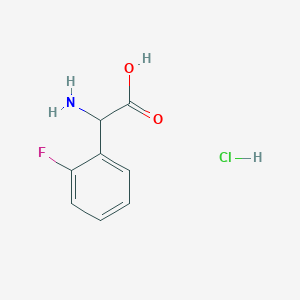
Chlorhydrate de (2-fluorophényl)glycine
Vue d'ensemble
Description
“(2-Fluorophenyl)glycine HCl” is a research-use-only compound . It is a white, crystalline powder with a molecular weight of 229.62 g/mol.
Molecular Structure Analysis
The molecular formula of “(2-Fluorophenyl)glycine HCl” is C8H9ClFNO2 . The molecular weight is 205.61 . For a more detailed structure analysis, techniques such as NMR, HPLC, LC-MS, and UPLC can be used .Applications De Recherche Scientifique
Chromatographie et spectrométrie de masse
Chlorhydrate de (2-fluorophényl)glycine : est utilisé en chromatographie et en spectrométrie de masse comme un composé standard ou de référence. Il contribue à l'identification et à la quantification de mélanges complexes en fournissant une référence pour la comparaison .
Synthèse de composés bioactifs
Le composé sert de précurseur dans la synthèse de diverses molécules bioactives. Son incorporation dans des structures plus grandes peut conduire au développement de nouveaux produits pharmaceutiques ayant des propriétés antivirales, anti-inflammatoires ou anticancéreuses potentielles .
Développement de sondes fluorescentes
Les chercheurs utilisent This compound dans la conception de sondes fluorescentes. Ces sondes sont cruciales pour les applications biologiques telles que l'imagerie ciblée et la surveillance de la croissance bactérienne .
Chimie médicinale
En chimie médicinale, This compound est utilisé pour créer de nouveaux candidats médicaments. Sa structure unique permet d'explorer de nouveaux pharmacophores, ce qui peut conduire à la découverte de médicaments avec une efficacité et des profils de sécurité améliorés .
Recherche agricole
Ce composé est également important dans la recherche agricole. Il peut être utilisé pour étudier les voies hormonales des plantes et la synthèse d'herbicides et de pesticides plus respectueux de l'environnement et ciblés .
Science des matériaux
This compound : peut être utilisé en science des matériaux pour le développement de nouveaux polymères ou revêtements. Ses propriétés peuvent conférer une durabilité accrue ou d'autres caractéristiques souhaitables aux matériaux .
Étalonnage analytique
Il sert de référence analytique dans diverses analyses chimiques. Ses propriétés connues fournissent un étalon par rapport auquel d'autres composés peuvent être mesurés et évalués .
Objectifs éducatifs
Enfin, This compound est utilisé à des fins éducatives dans les institutions académiques. Il sert de composé modèle dans l'enseignement de la synthèse organique et des techniques analytiques aux étudiants .
Mécanisme D'action
Target of Action
It is known that glycine, a similar compound, interacts with the nmda receptor complex in the central nervous system .
Mode of Action
The strychnine-insensitive glycine-binding site is located on the NMDA receptor complex .
Biochemical Pathways
The predominant pathway in animals and plants is the reverse of the glycine synthase pathway, also known as the glycine cleavage system . In another pathway, glycine is degraded in two steps, first to serine and then to pyruvate .
Pharmacokinetics
It is known that the metabolism of similar compounds, such as fentanyl analogs, generally involves reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation .
Result of Action
It is known that glycine, a similar compound, may have antispastic activity, as well as antioxidant and anti-inflammatory activities .
Action Environment
For example, 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Analyse Biochimique
Biochemical Properties
(2-Fluorophenyl)glycine hydrochloride participates in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with the glycine cleavage system (GCS), a key enzyme complex involved in the degradation of glycine . The GCS consists of four proteins: P-protein, T-protein, L-protein, and H-protein. (2-Fluorophenyl)glycine hydrochloride can act as a substrate for these proteins, influencing their activity and the overall function of the GCS. Additionally, it may interact with other amino acid transporters and enzymes involved in amino acid metabolism .
Cellular Effects
(2-Fluorophenyl)glycine hydrochloride affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, (2-Fluorophenyl)glycine hydrochloride can modulate the activity of glycine receptors, which are involved in neurotransmission and play a role in the central nervous system . This modulation can impact cell signaling pathways and alter gene expression patterns, leading to changes in cellular function. Additionally, (2-Fluorophenyl)glycine hydrochloride may affect cellular metabolism by influencing the activity of enzymes involved in amino acid catabolism .
Molecular Mechanism
The molecular mechanism of (2-Fluorophenyl)glycine hydrochloride involves its interactions with biomolecules at the molecular level. It can bind to glycine receptors, acting as an agonist or antagonist depending on the receptor subtype . This binding can lead to changes in receptor conformation and activity, influencing downstream signaling pathways. Furthermore, (2-Fluorophenyl)glycine hydrochloride may inhibit or activate specific enzymes involved in amino acid metabolism, leading to alterations in metabolic flux and gene expression . These molecular interactions are crucial for understanding the compound’s effects on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Fluorophenyl)glycine hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. (2-Fluorophenyl)glycine hydrochloride is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH . Long-term studies have shown that (2-Fluorophenyl)glycine hydrochloride can have sustained effects on cellular function, including prolonged modulation of glycine receptor activity and changes in gene expression .
Dosage Effects in Animal Models
The effects of (2-Fluorophenyl)glycine hydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . In some cases, high doses of (2-Fluorophenyl)glycine hydrochloride may result in toxic or adverse effects, such as neurotoxicity or disruptions in amino acid metabolism . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
(2-Fluorophenyl)glycine hydrochloride is involved in several metabolic pathways, including those related to amino acid metabolism. It can be metabolized by enzymes such as glycine decarboxylase and serine hydroxymethyltransferase, which are part of the glycine cleavage system . These enzymes facilitate the conversion of (2-Fluorophenyl)glycine hydrochloride into other metabolites, influencing metabolic flux and the levels of various metabolites within the cell . Additionally, the compound may interact with cofactors such as tetrahydrofolate, which plays a role in one-carbon metabolism .
Transport and Distribution
The transport and distribution of (2-Fluorophenyl)glycine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. Amino acid transporters, such as those in the solute carrier family, facilitate the uptake and distribution of (2-Fluorophenyl)glycine hydrochloride across cell membranes . Once inside the cell, the compound may bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These transport and distribution mechanisms are essential for understanding the compound’s bioavailability and cellular effects.
Subcellular Localization
The subcellular localization of (2-Fluorophenyl)glycine hydrochloride can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, (2-Fluorophenyl)glycine hydrochloride may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of (2-Fluorophenyl)glycine hydrochloride is crucial for elucidating its role in cellular processes and its potential therapeutic applications.
Propriétés
IUPAC Name |
2-amino-2-(2-fluorophenyl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2.ClH/c9-6-4-2-1-3-5(6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMMIUFKFKTOOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



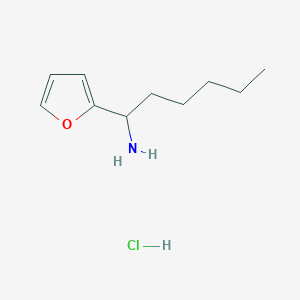
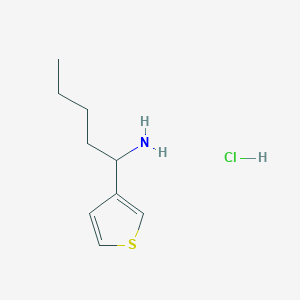
![(8-Azabicyclo[3.2.1]octan-3-yl)(phenyl)methanone hydrochloride](/img/structure/B1446885.png)
